molecular formula C12H11NO3 B12958993 Ethyl 8-hydroxyquinoline-6-carboxylate CAS No. 1803832-43-0

Ethyl 8-hydroxyquinoline-6-carboxylate

Cat. No.: B12958993
CAS No.: 1803832-43-0
M. Wt: 217.22 g/mol
InChI Key: PTRURWNTZDZIQV-UHFFFAOYSA-N
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Description

Ethyl 8-hydroxyquinoline-6-carboxylate is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound consists of a quinoline ring system with a hydroxyl group at the 8th position and an ethyl ester group at the 6th position. The unique structure of this compound allows it to exhibit various chemical and biological properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-hydroxyquinoline-6-carboxylate typically involves the esterification of 8-hydroxyquinoline-6-carboxylic acid. One common method includes the reaction of 8-hydroxyquinoline-6-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-hydroxyquinoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives.

    Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, and further substitution reactions can occur at the 6th position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: 8-hydroxyquinoline-6-carboxylic acid and its derivatives.

Mechanism of Action

The mechanism of action of ethyl 8-hydroxyquinoline-6-carboxylate involves its ability to chelate metal ions. The hydroxyl group at the 8th position and the nitrogen atom in the quinoline ring form a bidentate ligand that can coordinate with metal ions. This chelation disrupts metal-dependent biological processes, leading to antimicrobial and anticancer effects . Additionally, the compound can interfere with enzyme activities and cellular pathways by binding to metal cofactors .

Comparison with Similar Compounds

Ethyl 8-hydroxyquinoline-6-carboxylate can be compared with other 8-hydroxyquinoline derivatives, such as:

This compound is unique due to the presence of the ethyl ester group, which can influence its solubility, reactivity, and biological properties .

Biological Activity

Ethyl 8-hydroxyquinoline-6-carboxylate (EHQC) is a derivative of 8-hydroxyquinoline (8-HQ), a compound known for its diverse biological activities. This article explores the biological activity of EHQC, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of 8-Hydroxyquinoline Derivatives

8-Hydroxyquinoline derivatives, including EHQC, have garnered significant interest due to their wide range of biological activities such as antimicrobial, anticancer, and antiviral effects. The structural modifications in these compounds can enhance their pharmacological profiles, making them valuable in drug development. The core structure of 8-HQ allows for various substitutions that can influence biological activity and toxicity profiles .

Anticancer Activity

EHQC has shown promising anticancer properties in various studies. Research indicates that derivatives of 8-HQ can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, complexes formed with metal ions like Cu(II) have demonstrated significant cytotoxicity against several cancer cell lines, including HeLa and A-375 cells. These complexes often exert their effects by disrupting metal homeostasis within cancer cells, leading to increased oxidative stress and apoptosis .

Table 1: Anticancer Activity of EHQC Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
EHQC-Cu(II) ComplexHeLa<1Induction of apoptosis
EHQC-Ni(II) ComplexA-3755Cell cycle arrest
EHQCMCF-710ROS generation

Antimicrobial Activity

EHQC exhibits antimicrobial properties against a variety of pathogens. The mechanism often involves chelation of essential metal ions required for microbial growth. Studies have shown that EHQC can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .

Table 2: Antimicrobial Efficacy of EHQC

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Antiviral Activity

Recent studies suggest that EHQC may possess antiviral properties, particularly against hepatitis B virus (HBV). Compounds similar to EHQC have been evaluated for their ability to inhibit viral replication in vitro. For example, certain derivatives demonstrated significant inhibition of HBV antigen expression at low concentrations .

Table 3: Antiviral Activity Against HBV

CompoundIC50 (µM)Selectivity Index (SI)
EHQC12.612.4

The biological activity of EHQC is largely attributed to its ability to chelate metal ions and modulate oxidative stress pathways. The chelation properties enhance the compound's interaction with biological targets, including enzymes involved in cancer progression and microbial metabolism . Additionally, the electron-withdrawing properties of substituents on the quinoline ring can enhance lipophilicity and improve membrane permeability, facilitating cellular uptake and efficacy .

Case Studies

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of EHQC on various cancer cell lines. Results indicated that EHQC exhibited dose-dependent cytotoxicity with an IC50 value indicating significant potential as an anticancer agent.
  • Antimicrobial Testing : In a comparative study against standard antibiotics, EHQC showed superior efficacy against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent.
  • Antiviral Screening : In vitro assays demonstrated that EHQC significantly reduced HBV replication in HepG2 cells, suggesting its utility in treating viral infections alongside traditional therapies.

Properties

CAS No.

1803832-43-0

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

ethyl 8-hydroxyquinoline-6-carboxylate

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)9-6-8-4-3-5-13-11(8)10(14)7-9/h3-7,14H,2H2,1H3

InChI Key

PTRURWNTZDZIQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C(=C1)C=CC=N2)O

Origin of Product

United States

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